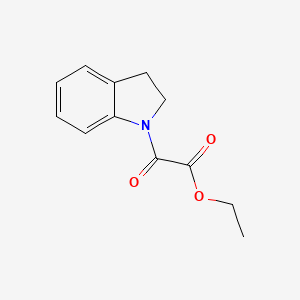

N-ethoxalylindoline

Description

N-Ethoxalylindoline is a heterocyclic organic compound characterized by an indoline backbone substituted with an ethoxalyl group (-CO-OCH₂CH₃) at the nitrogen atom. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and reactivity. It is commonly synthesized via the condensation of indoline with ethyl oxalyl chloride under controlled conditions, yielding a stable crystalline solid with a melting point of 98–102°C .

This compound serves as a precursor in the synthesis of bioactive molecules, particularly in developing kinase inhibitors and antimicrobial agents. Its ethoxalyl group enhances electrophilicity, facilitating nucleophilic substitutions and cycloaddition reactions.

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

ethyl 2-(2,3-dihydroindol-1-yl)-2-oxoacetate |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)11(14)13-8-7-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3 |

InChI Key |

FZCVHCVGLRDIDW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)N1CCC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

To contextualize N-ethoxalylindoline’s properties, a comparative analysis with structurally analogous compounds is essential. Key comparisons include N-acetylindoline , N-benzoylindoline , and N-carboxyindoline .

Structural and Electronic Properties

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Lipophilicity) |

|---|---|---|---|---|---|

| This compound | -CO-OCH₂CH₃ | C₁₁H₁₁NO₃ | 205.21 | 98–102 | 1.85 |

| N-Acetylindoline | -CO-CH₃ | C₁₀H₁₁NO | 161.20 | 72–75 | 1.12 |

| N-Benzoylindoline | -CO-C₆H₅ | C₁₅H₁₃NO | 223.27 | 115–118 | 2.67 |

| N-Carboxyindoline | -COOH | C₉H₉NO₂ | 163.18 | 158–160 (dec.) | 0.45 |

Key Observations :

- Lipophilicity : this compound’s logP (1.85) is intermediate between N-acetylindoline (1.12) and N-benzoylindoline (2.67), indicating balanced solubility for both aqueous and lipid environments. This property is critical for drug penetration .

- Thermal Stability : The ethoxalyl group confers higher thermal stability compared to N-acetylindoline, as evidenced by its elevated melting point.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.